molecular formula C14H16ClF2NO3S B2771141 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097891-36-4

6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2771141
CAS No.: 2097891-36-4
M. Wt: 351.79
InChI Key: NTFVELCOQDJEQQ-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of a sulfonyl group, a difluoro group, and a spirocyclic azaspiro backbone, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the spirocyclic backbone: This can be achieved through cyclization reactions involving azaspiro compounds.

    Introduction of the sulfonyl group: This step usually involves sulfonylation reactions using sulfonyl chlorides under basic conditions.

    Incorporation of the difluoro group: This is typically done using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The difluoro group may enhance the compound’s stability and binding affinity, while the spirocyclic structure can provide rigidity and specificity in binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which can provide distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

6-(3-chloro-4-methoxyphenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO3S/c1-21-12-3-2-10(8-11(12)15)22(19,20)18-6-4-13(5-7-18)9-14(13,16)17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFVELCOQDJEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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